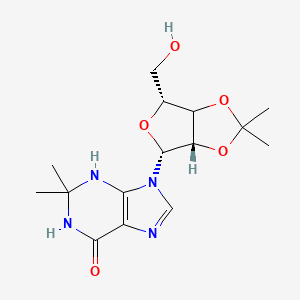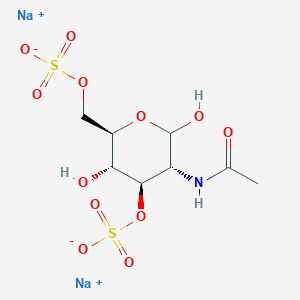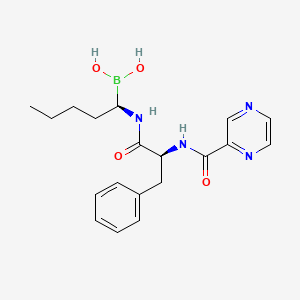![molecular formula C22H19N3O5 B1147376 (3R)-3-[[2-(1,3-Benzodioxol-5-ylcarbonyl)-1H-indol-3-yl]methyl]-1-methyl-2,5-piperazinedione CAS No. 1220393-12-3](/img/structure/B1147376.png)
(3R)-3-[[2-(1,3-Benzodioxol-5-ylcarbonyl)-1H-indol-3-yl]methyl]-1-methyl-2,5-piperazinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BL-122 is a compound primarily used in boiler water treatment. It is known for its ability to prevent corrosion and scale formation in boiler systems, ensuring efficient operation and longevity of the equipment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of BL-122 involves the reaction of sodium bisulfite with other components under controlled conditions. The process typically includes the following steps:
Mixing: Sodium bisulfite is mixed with other reactants in a suitable solvent.
Heating: The mixture is heated to facilitate the reaction.
Filtration: The product is filtered to remove any impurities.
Drying: The filtered product is dried to obtain the final compound.
Industrial Production Methods
In industrial settings, the production of BL-122 follows similar steps but on a larger scale. The process is optimized to ensure high yield and purity of the final product. The use of advanced filtration and drying techniques helps in achieving the desired quality .
Chemical Reactions Analysis
Types of Reactions
BL-122 undergoes several types of chemical reactions, including:
Oxidation: BL-122 can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The compound can also undergo reduction reactions, especially in the presence of reducing agents.
Substitution: BL-122 can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfites .
Scientific Research Applications
BL-122 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Widely used in water treatment processes to prevent corrosion and scale formation.
Mechanism of Action
The mechanism of action of BL-122 involves its interaction with metal ions and other components in the boiler water. It forms complexes with metal ions, preventing them from participating in corrosion reactions. Additionally, BL-122 can inhibit the formation of scale by interfering with the crystallization process of scale-forming compounds .
Comparison with Similar Compounds
Similar Compounds
Sodium bisulfite: Similar in its use as a reducing agent and in water treatment.
Sodium sulfite: Another compound used in water treatment with similar properties.
Sodium metabisulfite: Used in various industrial applications, including water treatment.
Uniqueness
BL-122 stands out due to its specific formulation and effectiveness in preventing both corrosion and scale formation. Its unique combination of properties makes it a preferred choice in boiler water treatment applications .
Properties
CAS No. |
1220393-12-3 |
|---|---|
Molecular Formula |
C22H19N3O5 |
Molecular Weight |
405.4 g/mol |
IUPAC Name |
(3R)-3-[[2-(1,3-benzodioxole-5-carbonyl)-1H-indol-3-yl]methyl]-1-methylpiperazine-2,5-dione |
InChI |
InChI=1S/C22H19N3O5/c1-25-10-19(26)23-16(22(25)28)9-14-13-4-2-3-5-15(13)24-20(14)21(27)12-6-7-17-18(8-12)30-11-29-17/h2-8,16,24H,9-11H2,1H3,(H,23,26)/t16-/m1/s1 |
InChI Key |
SXWTYPIIBMLMNG-MRXNPFEDSA-N |
SMILES |
CN1CC(=O)NC(C1=O)CC2=C(NC3=CC=CC=C32)C(=O)C4=CC5=C(C=C4)OCO5 |
Isomeric SMILES |
CN1CC(=O)N[C@@H](C1=O)CC2=C(NC3=CC=CC=C32)C(=O)C4=CC5=C(C=C4)OCO5 |
Canonical SMILES |
CN1CC(=O)NC(C1=O)CC2=C(NC3=CC=CC=C32)C(=O)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


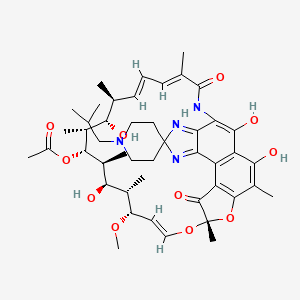
![tert-butyl N-[(E)-butylideneamino]carbamate](/img/structure/B1147298.png)
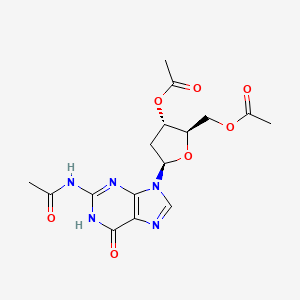
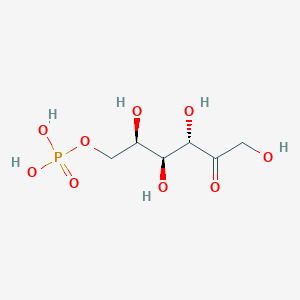

![2H-Cyclopenta[b]furan-5-ol,2-ethoxyhexahydro-,acetate,[2S-(2alpha,3abta,5alpha,6abta)]-(9CI)](/img/new.no-structure.jpg)
![5-AMino-1-[2,3-O-(1-Methylethylidene)-beta-D-ribofuranosyl]-1H-iMidazole-4-carboxaMide](/img/structure/B1147309.png)
